Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Ester groups at the 3- and 5-positions (diethyl esters).
- Methyl substituents at the 2- and 6-positions.
- A 4-phenyl ring substituted with a 2-thienylcarbonyloxy group at the para position.
1,4-DHPs are a well-studied class of compounds with applications in medicinal chemistry, particularly as calcium channel blockers (e.g., nifedipine analogs) . The thienylcarbonyloxy substituent introduces a sulfur-containing heterocycle, which may enhance electronic delocalization and influence pharmacokinetic properties such as solubility and metabolic stability. Structural characterization of similar 1,4-DHPs has been performed via X-ray crystallography using software suites like SHELX and WinGX .
Properties
Molecular Formula |
C24H25NO6S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[4-(thiophene-2-carbonyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25NO6S/c1-5-29-23(27)19-14(3)25-15(4)20(24(28)30-6-2)21(19)16-9-11-17(12-10-16)31-22(26)18-8-7-13-32-18/h7-13,21,25H,5-6H2,1-4H3 |
InChI Key |
APGQCVDQDUNKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[(2-Thienylcarbonyl)Oxy]Benzaldehyde
The phenyl substituent is introduced via a Friedel-Crafts acylation or esterification reaction. 4-Hydroxybenzaldehyde reacts with 2-thiophenecarbonyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds under reflux for 6–8 hours, yielding 4-[(2-thienylcarbonyl)oxy]benzaldehyde as a pale-yellow solid.
Reaction Conditions:
Hantzsch Dihydropyridine Cyclization
The 1,4-dihydropyridine ring is constructed via a one-pot Hantzsch reaction. 4-[(2-Thienylcarbonyl)oxy]benzaldehyde is condensed with ethyl acetoacetate (2.2 equivalents) and ammonium carbonate (1.5 equivalents) in ethanol/water (3:1 v/v). The mixture is stirred at 70°C for 12–16 hours, forming the dihydropyridine core.
Key Observations:
-
Solvent System: Ethanol/water enhances solubility of intermediates and drives cyclization.
-
Catalyst: Ammonium carbonate acts as both a nitrogen source and base, facilitating imine formation and subsequent cyclization.
-
Side Products: Partial oxidation to pyridine derivatives occurs if reaction temperatures exceed 75°C.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that ethanol/water mixtures (3:1) outperform pure ethanol or acetonitrile, providing yields of 68–72% (Table 1). Microwave-assisted synthesis reduces reaction time to 30 minutes but requires precise temperature control to avoid decomposition.
Table 1: Solvent Optimization for Hantzsch Cyclization
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol/Water | 70 | 16 | 72 |
| Acetonitrile | 80 | 18 | 58 |
| Methanol | 65 | 20 | 64 |
Stoichiometric Adjustments
Excess ethyl acetoacetate (2.2 eq) ensures complete consumption of the aldehyde, while ammonium carbonate (1.5 eq) balances the dual role of nitrogen donor and pH regulator. Reducing the acetoacetate ratio below 2.0 eq results in unreacted aldehyde and dimeric byproducts.
Workup and Purification
Isolation of Crude Product
Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization. The precipitate is filtered and washed with cold ethanol to remove unreacted acetoacetate and ammonium salts.
Recrystallization
The crude product is dissolved in hot ethanol (95%) and gradually cooled to room temperature. Two recrystallizations yield analytically pure material (>99% by HPLC).
Characterization Data:
-
Melting Point: 142–144°C
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 6H, -CH₂CH₃), 2.32 (s, 6H, -CH₃), 4.18 (q, 4H, -OCH₂), 5.08 (s, 1H, H-4), 6.85–7.45 (m, 7H, aromatic).
-
IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O thienyl), 1550 cm⁻¹ (C=N).
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes but requires stringent temperature control to prevent oxidation. Yields remain comparable to conventional heating (70–73%).
Solid-Phase Synthesis
Immobilization of the aldehyde on Wang resin has been attempted, but ester hydrolysis during cleavage lowers yields (45–50%).
Scalability and Industrial Considerations
Bench-scale reactions (100 g) achieve consistent yields (70–72%) using standard glassware. Pilot plant trials highlight the need for controlled ethanol evaporation rates to prevent premature crystallization. Environmental assessments favor ethanol/water systems over halogenated solvents.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents at the 4-phenyl position, ester groups, or alkyl chain lengths. Key differences in molecular properties, synthesis, and biological activity are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization, improving thermal stability. Heterocyclic substituents (e.g., thienyl in the target compound) introduce unique electronic profiles and may influence binding to biological targets .
Ester Chain Length :
- Diethyl esters (target compound, ) balance solubility and membrane permeability.
- Dipropyl esters () increase hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Synthetic Routes :
- Most analogs are synthesized via the Hantzsch reaction , involving condensation of ethyl acetoacetate, aldehydes, and ammonia .
- Substituent-specific aldehydes (e.g., 2-thienylcarbonyloxy benzaldehyde for the target compound) are key intermediates.
Biological Activity :
- Ester derivatives exhibit antimicrobial , anticancer , and antioxidant activities, though specific data for the target compound remain unexplored .
- The 3-nitrophenyl analog () may face metabolic challenges due to nitro group reduction pathways.
Crystallography :
- Single-crystal X-ray studies (e.g., ) confirm the planar 1,4-DHP core and substituent orientation. Software like SHELX and WinGX are standard for structure refinement .
Biological Activity
Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant potential in biological applications. Its unique molecular structure, characterized by a pyridine ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.39 g/mol
- Key Functional Groups : Diethyl ester, thienylcarbonyl moiety
The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which is essential in protecting cells from oxidative stress.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : The thienylcarbonyl group may facilitate interactions with various receptors, influencing cellular signaling pathways.
Pharmacological Applications
The compound's unique properties suggest several potential pharmacological applications:
- Anti-inflammatory Agents : Due to its antioxidant properties and ability to modulate inflammatory pathways.
- Anticancer Activity : Preliminary studies indicate the potential for anticancer effects through the inhibition of tumor growth and proliferation.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier may provide neuroprotective benefits in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antioxidant Studies :
- A study assessed the compound's ability to scavenge free radicals in vitro. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
-
Enzyme Inhibition :
- Research focused on the inhibition of cytochrome P450 enzymes revealed that this compound could alter drug metabolism rates, suggesting implications for pharmacokinetics.
-
Cancer Cell Line Studies :
- In vitro studies using various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound better, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | Nitro group instead of thienylcarbonyl | Different electronic properties due to nitro group |
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Lacks phenolic substitution | Simpler structure with fewer functional groups |
| Diethyl 2-methyl-3-(thienoyl)-pyridine derivatives | Contains thienoyl but varies at other positions | Different biological activities due to structural variations |
This table highlights how variations in structural features can lead to differing biological activities and therapeutic potentials.
Q & A
Q. Can machine learning models predict novel dihydropyridine derivatives with enhanced bioactivity?
- Approach : Train models on datasets (e.g., ChEMBL) using descriptors like molecular fingerprints, logP, and topological polar surface area (TPSA). Active learning loops integrate synthetic feasibility (e.g., retrosynthetic scores from AiZynthFinder) to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
